molecular formula C9H18BrNO2 B13564455 tert-butylN-(1-bromobutan-2-yl)carbamate

tert-butylN-(1-bromobutan-2-yl)carbamate

Cat. No.: B13564455
M. Wt: 252.15 g/mol
InChI Key: LHUZRZWPDFETMS-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-bromobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-bromobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1-bromo-2-butanol under specific conditions . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of tert-butyl N-(1-bromobutan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-bromobutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF), nucleophile (e.g., amine, thiol)

    Reduction Reactions: Reducing agent (e.g., LiAlH4, NaBH4), solvent (e.g., ether, THF)

    Oxidation Reactions: Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate), solvent (e.g., water, acetone)

Major Products Formed

    Substitution Reactions: Substituted carbamates

    Reduction Reactions: Corresponding amines

    Oxidation Reactions: Oxidized carbamates

Mechanism of Action

The mechanism of action of tert-butyl N-(1-bromobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modification of biological macromolecules such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-bromobutan-2-yl)carbamate is unique due to its specific structure and reactivity. The presence of the bromine atom and the tert-butyl carbamate group allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic chemistry .

Properties

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

tert-butyl N-(1-bromobutan-2-yl)carbamate

InChI

InChI=1S/C9H18BrNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

LHUZRZWPDFETMS-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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